2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
OSM-S-29 is a compound that belongs to the aminothienopyrimidine series. It has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-29 involves the construction of the thienopyrimidine scaffold. . This method is synthetically tractable and maintains workable yields of around 50%.
Industrial Production Methods
Industrial production methods for OSM-S-29 are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
OSM-S-29 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of OSM-S-29 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme asparagine tRNA synthetase in Plasmodium falciparum, leading to the inhibition of protein translation and activation of the amino acid starvation response . This mechanism is specific to the parasite, making OSM-S-29 a promising candidate for antimalarial drug development.
Comparison with Similar Compounds
OSM-S-29 is part of the aminothienopyrimidine series, which includes several similar compounds such as OSM-S-106 and TCMDC-135294. These compounds share a common scaffold but differ in their substituents, leading to variations in their biological activity and properties
List of Similar Compounds
- OSM-S-106
- TCMDC-135294
- OSM-S-137
Properties
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWNSYHYBHIIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355912 |
Source
|
Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327060-71-9 |
Source
|
Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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